molecular formula C17H18O3 B8616659 (4'-((1,3-Dioxolan-2-yl)methyl)-[1,1'-biphenyl]-3-yl)methanol

(4'-((1,3-Dioxolan-2-yl)methyl)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8616659
M. Wt: 270.32 g/mol
InChI Key: JEBYUGXCKSNEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4'-((1,3-Dioxolan-2-yl)methyl)-[1,1'-biphenyl]-3-yl)methanol is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

[3-[4-(1,3-dioxolan-2-ylmethyl)phenyl]phenyl]methanol

InChI

InChI=1S/C17H18O3/c18-12-14-2-1-3-16(10-14)15-6-4-13(5-7-15)11-17-19-8-9-20-17/h1-7,10,17-18H,8-9,11-12H2

InChI Key

JEBYUGXCKSNEQS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromobenzyl)-1,3-dioxolane (2.0 g, 8.2 mmol), 3-formylboronic acid (2.45 g, 16.4 mmol), tetrakis-(triphenylphosphine)palladium (0) (0.763 g, 0.66 mmol), and sodium carbonate (1.74 g, 16.4 mmol) in dioxan/water (15 mL/3 mL) in a microwave vessel was degassed in a stream of nitrogen for 10 minutes. The vessel was sealed and heated in the microwave at 125° C. for 30 minutes. The solvent was decanted off, and the solid residues washed with ethyl acetate. The organic phases were combined, and the solvent evaporated at reduced pressure. The crude material was purified by silica gel chromatography eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane to afford an oil. The oil was dissolved in methanol (25 mL) and cooled to 0° C. Sodium borohydride (0.393 g, 10.4 mmol) was added portion-wise, and the reaction mixture was stirred at 0° C. for 30 minutes followed by 1 hour at ambient temperature. The reaction mixture was quenched with water and extracted twice with ethyl acetate. The combined organic extracts were dried with anhydrous magnesium sulfate, and the solvent evaporated at reduced pressure. The crude material was purified by silica gel chromatography eluting with 100% iso-hexane to 100% ethyl acetate in iso-hexane to afford the title compound (1.16 g, 52%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium (0)
Quantity
0.763 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.393 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
52%

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